DIMETHYL 2-[1-[2-(4-FLUOROPHENOXY)ACETYL]-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE
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Overview
Description
Dimethyl 2-(1-[(4-fluorophenoxy)acetyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[1-[2-(4-FLUOROPHENOXY)ACETYL]-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aromatic amine reacts with a ketone in the presence of an acid catalyst.
Introduction of the thioxo group: This step involves the reaction of the quinoline derivative with a thiocarbonyl compound under basic conditions.
Formation of the dithiole ring: This step involves the reaction of the intermediate with a dithiole compound under acidic conditions.
Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(1-[(4-fluorophenoxy)acetyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.
Mechanism of Action
The mechanism of action of DIMETHYL 2-[1-[2-(4-FLUOROPHENOXY)ACETYL]-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-{[(4-fluorophenoxy)acetyl]amino}terephthalate: This compound shares the 4-fluorophenoxyacetyl group but has a different core structure.
Other quinoline derivatives: Compounds with similar quinoline cores but different substituents.
Uniqueness
The uniqueness of DIMETHYL 2-[1-[2-(4-FLUOROPHENOXY)ACETYL]-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C27H24FNO6S3 |
---|---|
Molecular Weight |
573.7g/mol |
IUPAC Name |
dimethyl 2-[1-[2-(4-fluorophenoxy)acetyl]-2,2,6-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C27H24FNO6S3/c1-14-6-11-18-17(12-14)20(26-37-21(24(31)33-4)22(38-26)25(32)34-5)23(36)27(2,3)29(18)19(30)13-35-16-9-7-15(28)8-10-16/h6-12H,13H2,1-5H3 |
InChI Key |
BFUISZGERKYGLD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)COC4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)COC4=CC=C(C=C4)F |
Origin of Product |
United States |
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